Cas no 2227706-16-1 ((2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol)

(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
- EN300-2000020
- 2227706-16-1
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- Inchi: 1S/C10H12F2O2/c1-6(13)3-8-9(11)4-7(14-2)5-10(8)12/h4-6,13H,3H2,1-2H3/t6-/m0/s1
- InChI Key: QMXFCWPECZNGDS-LURJTMIESA-N
- SMILES: FC1C=C(C=C(C=1C[C@H](C)O)F)OC
Computed Properties
- Exact Mass: 202.08053595g/mol
- Monoisotopic Mass: 202.08053595g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 166
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5Ų
- XLogP3: 2.1
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2000020-0.5g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-2000020-0.05g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-2000020-0.1g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-2000020-5.0g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 5g |
$4475.0 | 2023-06-02 | ||
Enamine | EN300-2000020-1.0g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 1g |
$1543.0 | 2023-06-02 | ||
Enamine | EN300-2000020-5g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 5g |
$4475.0 | 2023-09-16 | ||
Enamine | EN300-2000020-10.0g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 10g |
$6635.0 | 2023-06-02 | ||
Enamine | EN300-2000020-2.5g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-2000020-1g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 1g |
$1543.0 | 2023-09-16 | ||
Enamine | EN300-2000020-0.25g |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol |
2227706-16-1 | 0.25g |
$1420.0 | 2023-09-16 |
(2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol Related Literature
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Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
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Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol
Comprehensive Overview of (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol (CAS No. 2227706-16-1): Properties, Applications, and Industry Relevance
The compound (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol (CAS No. 2227706-16-1) is a chiral organic molecule featuring a 2,6-difluoro-4-methoxyphenyl group attached to a propan-2-ol backbone. Its stereospecific (2S) configuration makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. With the growing demand for enantiopure compounds in drug development, this molecule has garnered significant attention due to its potential role in crafting highly selective bioactive agents.
Recent trends in green chemistry and sustainable synthesis have amplified interest in CAS 2227706-16-1, as researchers explore eco-friendly catalytic methods to produce such chiral building blocks. Questions like "How to optimize the enantioselective synthesis of (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol?" or "What are the industrial applications of fluorinated chiral alcohols?" are frequently searched, reflecting its relevance in modern organic chemistry. The incorporation of fluorine atoms and a methoxy group enhances its metabolic stability, a key consideration in drug design.
From a structural perspective, the 2,6-difluoro substitution on the phenyl ring contributes to unique electronic effects, influencing reactivity in cross-coupling reactions. This property is critical for API (Active Pharmaceutical Ingredient) manufacturers targeting kinase inhibitors or G-protein-coupled receptor (GPCR) modulators. Analytical techniques like HPLC chiral separation and NMR spectroscopy are essential for verifying the purity of CAS 2227706-16-1, ensuring compliance with stringent regulatory standards.
The agrochemical sector also benefits from derivatives of this compound, particularly in developing next-generation herbicides with improved selectivity. Its lipophilic yet polar balance—a result of the propan-2-ol moiety—facilitates membrane penetration in target organisms. Discussions around structure-activity relationships (SAR) often highlight this molecule’s adaptability for crop protection formulations.
In summary, (2S)-1-(2,6-difluoro-4-methoxyphenyl)propan-2-ol exemplifies the intersection of chiral synthesis, fluorine chemistry, and applied industrial research. As the scientific community prioritizes precision medicine and sustainable agriculture, this compound’s versatility positions it as a focal point for innovation. Future studies may explore its utility in biocatalysis or material science, further expanding its commercial and academic footprint.
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